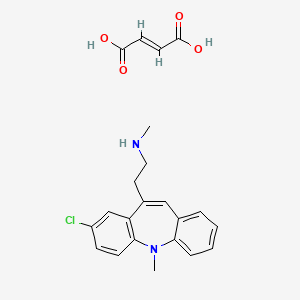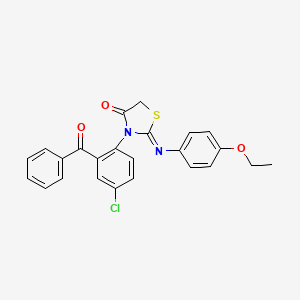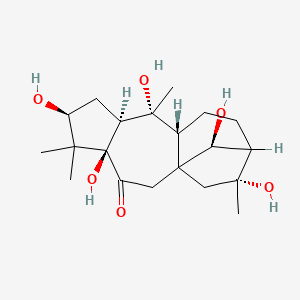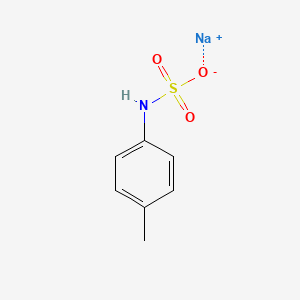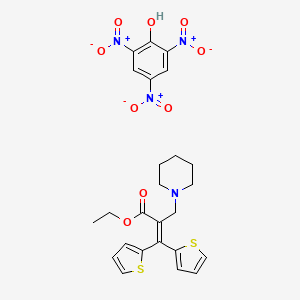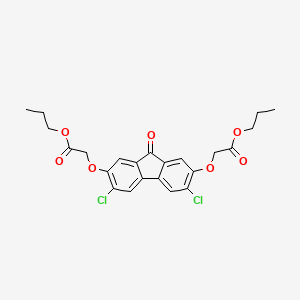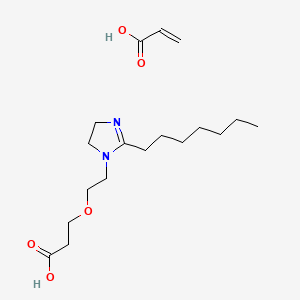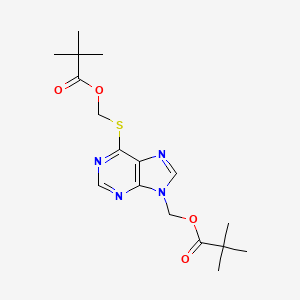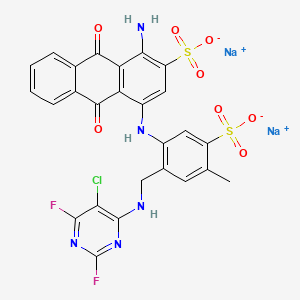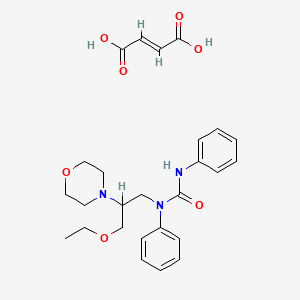
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, ethoxy group, and diphenylurea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-ethoxypropylamine with morpholine under controlled conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with diphenylurea in the presence of a suitable catalyst to form the desired product.
Esterification: The final step involves the esterification of the product with (E)-2-butenedioic acid to yield N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
86398-77-8 |
|---|---|
分子式 |
C26H33N3O7 |
分子量 |
499.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-(3-ethoxy-2-morpholin-4-ylpropyl)-1,3-diphenylurea |
InChI |
InChI=1S/C22H29N3O3.C4H4O4/c1-2-27-18-21(24-13-15-28-16-14-24)17-25(20-11-7-4-8-12-20)22(26)23-19-9-5-3-6-10-19;5-3(6)1-2-4(7)8/h3-12,21H,2,13-18H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
QOPCZQLZWUCETM-WLHGVMLRSA-N |
手性 SMILES |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




